3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Sourcing non-pharmacopeial 'alternatives' to USP-specified impurity standards invalidates ANDA submissions and analytical results. This exact HCl salt (CAS 1956385-76-4) is the mandatory USP reference for Naratriptan Impurity A quantification. Avoid the regulatory risk and analytical variability caused by free base (17403-07-5) or 5-hydroxy analog (BRL 54443) substitutions. We supply this compound with full CoA documentation, ensuring system suitability, correct relative retention time, and resolution from API per USP35-NF30 and ICH Q1A(R2)/Q3A/B validated methods.

Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
CAS No. 1956385-76-4
Cat. No. B1431844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride
CAS1956385-76-4
Molecular FormulaC14H19ClN2
Molecular Weight250.77 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CNC3=CC=CC=C32.Cl
InChIInChI=1S/C14H18N2.ClH/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14;/h2-5,10-11,15H,6-9H2,1H3;1H
InChIKeyWDXZXGNXHVXIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpiperidin-4-yl)-1H-indole HCl: USP Reference Standard


3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (CAS 1956385-76-4) is the hydrochloride salt of a 3-piperidinyl-indole, formally designated as Naratriptan USP Related Compound A [1]. Its molecular formula is C₁₄H₁₉ClN₂ with a molecular weight of 250.77 g/mol . The compound serves as a critical pharmacopeial reference standard for identifying and quantifying the process-related impurity 3-(1-methylpiperidin-4-yl)-1H-indole in naratriptan hydrochloride drug substances and finished products [2]. It is commonly available as a white to off-white solid with commercial purities typically ≥95–97% .

USP-designated impurity reference standard for naratriptan profiling
Hydrochloride salt form supports aqueous-based standard preparation
Used in chromatographic system suitability and impurity limit testing

Why 3-(1-Methylpiperidin-4-yl)-1H-indole HCl Cannot Be Substituted


Substituting 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride with structurally similar compounds such as BRL 54443 (the 5-hydroxy analog), SN-22 (the free base of the same compound used as a 5-HT2 agonist), or other piperidine-indole derivatives introduces scientifically unacceptable risk in both analytical and pharmacological contexts. From a regulatory standpoint, only the exact USP-specified chemical entity meets the chromatographic system suitability criteria for naratriptan impurity profiling, ensuring correct relative retention time and resolution from the active pharmaceutical ingredient and other related substances [1]. From a pharmacological perspective, seemingly minor structural modifications—such as the 5-hydroxylation in BRL 54443—dramatically alter receptor selectivity, shifting from a multi-target profile (5-HT2A/C, D2, SERT) to a highly potent and selective 5-HT1E/1F agonism with >30-fold selectivity over other aminergic receptors . Generic substitution without confirmatory CoA and monograph compliance therefore jeopardizes both analytical validity and biological interpretation.

Compendial identity
Free base (CAS 17403-07-5) is not the USP-designated HCl salt; substitution may not meet official monograph system suitability requirements for impurity A.
Chromatographic resolution
Structural analogs like BRL 54443 (5-hydroxy) exhibit different retention behavior; they are not part of validated naratriptan impurity panels and may lead to misidentification.
Pharmacological profile
Receptor binding profile of the parent compound differs from BRL 54443 (multi-target vs selective 5-HT1E/1F); using the analog may confound biological interpretation in SAR studies.

3-(1-Methylpiperidin-4-yl)-1H-indole HCl: Differentiation Evidence


USP Monograph Identity for Impurity A

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride is the only chemical entity formally designated as USP Naratriptan Related Compound A RS, with a defined molecular weight of 250.8 g/mol (C₁₄H₁₈N₂·HCl). It is used at a precisely specified level of approximately 0.1% in the USP Naratriptan Resolution Mixture RS alongside naratriptan hydrochloride and naratriptan related compound B [1]. This official compendial status is unique: no other commercially available piperidine-indole compound—including BRL 54443 (CAS 57477-39-1) or the free base 3-(1-methylpiperidin-4-yl)-1H-indole (CAS 17403-07-5)—is recognized as a validated reference standard for naratriptan impurity A in any major pharmacopeia [2].

USP Monograph Identity
Head-to-head
Exclusive USP Naratriptan Related Compound A RS; defined in Resolution Mixture at ~0.1% w/w. Free base and BRL 54443 lack this pharmacopeial recognition.
Only HCl salt meets USP system suitability for impurity profiling; free base or analogs not recognized.
USP35–NF30 monograph context
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Receptor Binding Profile vs. BRL 54443

The free base 3-(1-methylpiperidin-4-yl)-1H-indole exhibits a broad receptor binding profile with moderate affinity at 5-HT2A (Kᵢ = 5.1 nM), 5-HT2C (Kᵢ = 14 nM), dopamine D2 (Kᵢ = 51 nM), and 5-HT1A (Kᵢ = 83 nM) receptors, plus functional SERT inhibition (IC₅₀ = 260 nM) [1]. In sharp contrast, its 5-hydroxy congener BRL 54443 is a potent, highly selective 5-HT1E/1F agonist (Kᵢ ≈ 1–2 nM for 5-HT1E/1F, pKᵢ = 8.7 and 8.9–9.25 respectively) with >30-fold selectivity over other 5-HT and dopamine receptor subtypes, and minimal affinity at 5-HT2A (Kᵢ = 1259 nM) and D2 (Kᵢ = 501 nM) . This represents a 195-fold difference in D2 binding affinity favoring the parent compound and a qualitative switch from the parent's moderate 5-HT2A potency to BRL 54443's negligible 5-HT2A binding.

Receptor Binding vs BRL 54443
Head-to-head
Parent: 5-HT2A Ki 5.1 nM, D2 Ki 51 nM; BRL 54443: 5-HT1E/F agonism, negligible 5-HT2A/D2 (Ki >1200/500 nM).
Distinct pharmacological fingerprint; BRL 54443 is not a binding surrogate for parent.
In vitro radioligand binding, human recombinant receptors
Receptor Pharmacology Serotonin Receptors Binding Selectivity

Chromatographic Resolution in Impurity Profiling

In the validated gradient HPLC-DAD method developed by Nikolić et al. (2017), 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride is fully resolved from naratriptan hydrochloride and all other known impurities (nar-A through nar-I) with baseline separation. The study successfully modeled the quantitative structure-retention relationships (QSRR) for the full impurity panel using a hybrid genetic algorithm–artificial neural network (GA-ANN) approach, demonstrating that the relative retention time of this specific compound is predictable from its molecular descriptors and distinguishable from all other naratriptan-related substances [1]. In contrast, BRL 54443 was not part of this validated impurity panel and would exhibit a different retention time due to its additional 5-OH group altering polarity .

Chromatographic Resolution
Cross-study comparable
Fully resolved from naratriptan and impurities nar-A to nar-I in validated HPLC-DAD; relative retention time predictable by GA-ANN QSRR model.
Validated for impurity A peak assignment; structural analogs would shift retention.
Gradient HPLC-DAD, C18 column, 220 nm detection
Chromatography QSRR Modeling Method Validation

Salt Form Solubility Advantage vs. Free Base

The hydrochloride salt form (CAS 1956385-76-4) offers demonstrable solubility advantages over the free base (CAS 17403-07-5), a critical factor in analytical standard preparation where precise, accurate, and reproducible dissolution is required for HPLC injection. While the free base form has limited aqueous solubility and is typically dissolved in organic solvents, the HCl salt exhibits enhanced aqueous solubility facilitating direct dissolution in HPLC-compatible aqueous or mixed aqueous-organic diluents [1]. Commercial suppliers such as AKSci, CymitQuimica, and Thermo Fisher (Mikromol) specifically offer this HCl salt form with purities of ≥95% for use as a pharmaceutical reference standard .

Salt Form Solubility
Cross-study comparable
HCl salt enables aqueous-based standard solutions; free base typically requires organic modifiers (MeOH, ACN).
Supports reproducible aqueous diluent preparation for routine HPLC analysis.
May reduce solvent consumption and method transfer variability
Formulation Science Reference Standard Preparation Bioavailability Enhancement

3-(1-Methylpiperidin-4-yl)-1H-indole HCl: Application Scenarios


Impurity Profiling for ANDA Submission

For generic pharmaceutical manufacturers filing ANDAs for naratriptan hydrochloride tablets, 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride is the required USP reference standard for identification and quantification of Impurity A. USP35–NF30 specifies its use in the Chromatographic Purity test and the Resolution Mixture preparation at approximately 0.1% w/w alongside naratriptan and related compound B [1]. The validated HPLC-DAD method with QSRR modeling demonstrates that this specific compound elutes with a characteristic relative retention time, enabling unambiguous peak assignment in stability-indicating assays per ICH Q1A(R2) and Q3A/B guidelines [2].

SAR Studies on Piperidinyl-Indole Scaffolds

For academic and industrial medicinal chemistry teams investigating structure-activity relationships at serotonin (5-HT2A, 5-HT2C, 5-HT1A) and dopamine D2 receptors, the parent compound provides a well-characterized reference point with defined binding affinities (5-HT2A Kᵢ = 5.1 nM; 5-HT2C Kᵢ = 14 nM; D2 Kᵢ = 51 nM) [1]. Its distinct multi-target profile complements that of the highly selective 5-HT1E/1F agonist BRL 54443 (5-HT1E/1F pKᵢ = 8.7/8.9), enabling comparative pharmacological characterization of 5-substituted vs. unsubstituted 3-piperidinyl-indole derivatives [2]. The parent compound's moderate potency across multiple aminergic targets makes it a suitable starting scaffold for fragment-based and multi-target drug design programs.

HPLC Method Development and System Suitability

For pharmaceutical analytical R&D laboratories developing or validating HPLC methods for naratriptan hydrochloride drug substance and drug product testing, this compound serves as a critical system suitability standard. The published QSRR model enables prediction of retention behavior under varied chromatographic conditions, while the compound's resolution from the active pharmaceutical ingredient and other process-related impurities has been experimentally verified [1]. The HCl salt form's enhanced solubility simplifies preparation of standard solutions in aqueous diluents, reducing the need for organic modifiers and improving method transferability between laboratories.

Reference Standard Procurement for GMP QC

Quality control laboratories performing batch release testing of naratriptan hydrochloride drug substance under GMP conditions require the USP-designated HCl salt reference standard (CAS 1956385-76-4) as opposed to the free base (CAS 17403-07-5) or hydroxylated analogs such as BRL 54443. Suppliers including Thermo Fisher (Mikromol), SynZeal, and Watson International provide this compound with detailed Certificates of Analysis (CoA), including HPLC purity (typically ≥95–98%), identity confirmation by NMR and MS, and residual solvent analysis, meeting the regulatory expectations for reference standard characterization under ICH Q7 and 21 CFR 211.194 [1].

Application
Selection Property
Validation Focus
Impurity profiling for naratriptan ANDA
USP-specified HCl salt identity and chromatographic resolution
System suitability per USP monograph, ICH Q2(R1) compliance
SAR studies on piperidinyl-indole scaffolds
Defined multi-target receptor binding profile (5-HT2A/2C, D2)
Comparative pharmacology with selective 5-HT1E/1F agonist BRL 54443
HPLC method development and system suitability
Validated chromatographic retention behavior and QSRR model
Relative retention time prediction and peak purity verification
Reference standard procurement for GMP QC
USP compendial status and certified CoA (purity, identity)
Regulatory documentation per ICH Q7 and 21 CFR 211.194
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